

Preclinical Evaluation of ¹¹C-BMT-136088: A Technical Overview of Dosimetry and Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BMT-136088	
Cat. No.:	B15570391	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the preclinical dosimetry and biodistribution of ¹¹C-**BMT-136088**, a promising radioligand for positron emission tomography (PET) imaging of the lysophosphatidic acid receptor type 1 (LPA1). The data presented here is crucial for the further development and clinical translation of this tracer for studying diseases like idiopathic pulmonary fibrosis.[1]

Introduction

¹¹C-**BMT-136088** is a potent and selective antagonist of the LPA1 receptor.[2] The LPA1 receptor is implicated in various cellular processes, including cell proliferation and migration, and plays a significant role in the pathogenesis of fibrotic diseases.[1] This makes it a key target for both therapeutic intervention and in vivo imaging. This document outlines the key findings from preclinical studies in rhesus monkeys, focusing on the quantitative biodistribution, dosimetry, and the experimental protocols utilized.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of ¹¹C-BMT-136088 in rhesus monkeys.



Table 1: Biodistribution of ¹¹C-BMT-136088 in Rhesus

Monkey Lungs

Parameter	Analysis Method	Value (mL plasma/g tissue)	Number of Subjects (n)
Baseline Volume of Distribution (VT)	Multilinear Analysis 1 (MA1)	1.83 ± 0.16	5
Baseline Volume of Distribution (VT)	Equilibrium Analysis (EA)	2.1 ± 0.55	7
Nondisplaceable Volume of Distribution (VND)	Self-Saturation Study	0.9 ± 0.08	-

Data sourced from Gallezot et al., J Nucl Med.[1]

Table 2: In Vivo Pharmacological Parameters of ¹¹C-BMT-

136088

Parameter	Value
Nondisplaceable Binding Potential (BPND)	1.1 ± 0.14
Unlabeled Drug Dose for 50% Reduction (ID50)	73 ± 30 nmol/kg
Plasma Concentration for 50% Reduction (IC50)	28 ± 12 nM
Plasma Free Fraction	0.2%
In Vivo Dissociation Constant (KD)	55 pM

Data sourced from Gallezot et al., J Nucl Med.[1]

Table 3: Radiation Dosimetry Estimates for ¹¹C-BMT-136088 (Extrapolated to Humans)



Organ	Absorbed Dose (μSv/MBq) - Male	Absorbed Dose (µSv/MBq) - Female
Liver	43.1 ± 4.9	68.9 ± 9.4
Effective Dose Equivalent	6.9 ± 0.6	8.7 ± 0.6

The liver received the highest organ dose. Data sourced from Gallezot et al., J Nucl Med.[1]

Experimental Protocols

The preclinical evaluation of ¹¹C-**BMT-136088** in rhesus monkeys involved three main experimental parts: test-retest scans, a self-saturation study, and a dosimetry study.[1]

Animal Model

All experiments were conducted in rhesus monkeys in accordance with institutional animal care and use committee guidelines.[2]

Radiotracer Administration and Imaging

For the test-retest and self-saturation studies, ¹¹C-**BMT-136088** was administered using a bolus-plus-infusion protocol to achieve steady-state concentrations.[1][3] PET imaging was performed, and the arterial input function was measured to allow for kinetic modeling.[1] For the dosimetry study, the radiotracer was administered as a 1-minute bolus.[2]

Test-Retest Scans

To assess the reproducibility of the measurements, animals underwent two PET scans on the same day, separated by approximately 4 hours.[1][3] The tracer volume of distribution (VT) was estimated using multilinear analysis 1 (MA1) or equilibrium analysis (EA).[1]

Self-Saturation Study

To determine the in vivo dissociation constant (KD), nondisplaceable volume of distribution (VND), and nondisplaceable binding potential (BPND), a self-saturation study was performed. [1][3] This involved co-infusion of ¹¹C-**BMT-136088** with increasing doses of unlabeled **BMT-136088**.[1]

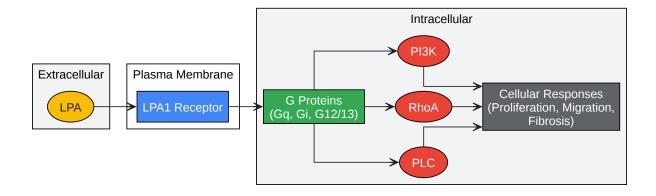


Dosimetry Study

For the dosimetry study, whole-body PET scans were acquired for approximately 2 hours after a bolus injection of ¹¹C-**BMT-136088**.[2] The resulting data was used to calculate the radiation-absorbed doses for various organs, which were then extrapolated to estimate the effective dose in human phantoms.[1]

Visualizations LPA1 Signaling Pathway

The following diagram illustrates the signaling pathway of the lysophosphatidic acid receptor type 1 (LPA1), the target of ¹¹C-BMT-136088.



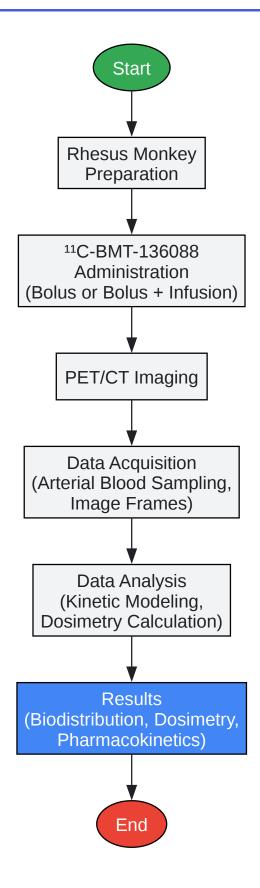
Click to download full resolution via product page

Caption: LPA1 receptor signaling cascade.

Experimental Workflow for Preclinical PET Studies

This diagram outlines the general workflow for the preclinical PET imaging studies of ¹¹C-BMT-136088.





Click to download full resolution via product page

Caption: Preclinical PET imaging workflow.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Evaluation of the Lysophosphatidic Acid Receptor Type 1 Radioligand 11C-BMT-136088 for Lung Imaging in Rhesus Monkeys PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Evaluation of ¹¹C-BMT-136088: A Technical Overview of Dosimetry and Biodistribution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570391#dosimetry-and-biodistribution-of-c-bmt-136088-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com